Combretastatin D2
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Overview
Description
Combretastatin D2 is a member of the combretastatin family, which are natural phenolic compounds isolated from the bark of the South African bush willow tree, Combretum caffrum. These compounds are known for their potent anti-cancer properties, particularly their ability to inhibit tubulin polymerization, which disrupts the formation of microtubules necessary for cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: Combretastatin D2 can be synthesized through a copper-catalyzed coupling reaction. The key steps involve the coupling of a phenol derivative with a boronic acid to form the diaryl ether linkage. The phenol derivative is synthesized from 3-hydroxy-4-methoxybenzaldehyde via a Wittig reaction, followed by catalytic transfer hydrogenation . The boronic acid derivative is prepared from 4-bromobenzaldehyde through aryl lithium formation and subsequent reaction with triisopropyl borate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial purposes. Optimization of reaction conditions, such as the use of copper (II) acetate as a catalyst and careful control of reaction temperatures, can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Combretastatin D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Combretastatin D2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diaryl ether synthesis and macrocyclic compound formation.
Biology: Investigated for its ability to disrupt microtubule formation, making it a valuable tool in cell biology studies.
Mechanism of Action
Combretastatin D2 exerts its effects primarily by binding to the colchicine binding site on tubulin, inhibiting tubulin polymerization. This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit angiogenesis by disrupting the blood supply to tumors .
Comparison with Similar Compounds
Combretastatin A4: Known for its potent anti-cancer properties and ability to inhibit tubulin polymerization.
Combretastatin A1: Similar to combretastatin A4 but with different substituents on the aromatic rings.
Combretastatin B1: A dihydrostilbene derivative with anti-cancer activity.
Combretastatin D2 stands out due to its unique macrocyclic structure and potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZHRIFDDQELBE-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.